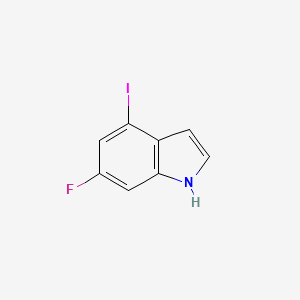

6-Fluoro-4-iodo-1H-indole

Description

Significance of Indole (B1671886) Scaffolds in Medicinal Chemistry and Chemical Biology

The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the fields of medicinal chemistry and chemical biology. mdpi.comnih.govbohrium.comresearchgate.netnih.govrsc.orgopenmedicinalchemistryjournal.comaablocks.comresearchgate.net This "privileged structure" is found in a vast array of naturally occurring compounds, most notably the essential amino acid tryptophan, and serves as the foundational framework for numerous synthetic drugs. mdpi.combohrium.com The versatility of the indole ring allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov

Indole derivatives have been successfully developed into drugs for treating a multitude of conditions, including cancer, infectious diseases, inflammation, metabolic disorders, and neurodegenerative diseases. nih.govnih.gov Their therapeutic potential stems from their ability to modulate diverse biological pathways. nih.gov For instance, indole-containing compounds have been designed as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. mdpi.com The structural flexibility of the indole scaffold allows for the introduction of various substituents, which can significantly alter the compound's biological activity, enabling the fine-tuning of drug candidates for improved efficacy and safety. nih.gov

In chemical biology, indole derivatives are indispensable tools for probing biological processes. mdpi.com Their intrinsic fluorescence and ability to participate in various chemical reactions make them ideal for developing molecular probes and labels. researchgate.net The study of indole-containing molecules continues to be a vibrant area of research, with ongoing efforts to discover new bioactive compounds and to develop novel synthetic methodologies for accessing complex indole structures. rsc.orgopenmedicinalchemistryjournal.com

Rationale for Halogenation (Fluorine and Iodine) in Indole Systems

Halogenation, the introduction of halogen atoms such as fluorine and iodine into a molecule, is a powerful strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. taylorandfrancis.com The incorporation of halogens into the indole scaffold can profoundly influence its physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. taylorandfrancis.com

Iodine, a larger and more polarizable halogen, can also significantly impact a molecule's biological activity. acs.org The presence of an iodine atom can introduce specific interactions with biological targets, such as halogen bonding, which is a non-covalent interaction between the halogen and a Lewis basic atom. acs.org This can lead to enhanced binding affinity and selectivity. Furthermore, the iodine atom can serve as a useful synthetic handle, facilitating the introduction of other functional groups through cross-coupling reactions. mdpi.com

Overview of 6-Fluoro-4-iodo-1H-indole within the Context of Functionalized Heterocycles

This compound is a di-halogenated indole that serves as a valuable building block in the synthesis of more complex functionalized heterocycles. cookechem.comuni-muenchen.de This compound combines the unique electronic properties of fluorine with the synthetic versatility of iodine, making it an attractive starting material for the development of novel bioactive molecules. The fluorine atom at the 6-position can enhance the metabolic stability and modulate the electronic character of the indole ring, while the iodine atom at the 4-position provides a reactive site for further chemical modifications. researchgate.net

The strategic placement of both fluorine and iodine on the indole scaffold allows for a dual approach in drug design. The fluorine can contribute to improved pharmacokinetic properties, while the iodine can be utilized for late-stage diversification of the molecule to explore structure-activity relationships. researchgate.net This positions this compound as a key intermediate in the synthesis of a wide range of indole derivatives with potential applications in medicinal chemistry and materials science. lookchem.comevitachem.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 885520-49-0 | lookchem.comguidechem.com |

| Molecular Formula | C8H5FIN | lookchem.comguidechem.com |

| Molecular Weight | 261.0348732 g/mol | guidechem.com |

| Melting Point | 69-70 °C | guidechem.com |

| Boiling Point | 337.2±22.0 °C (Predicted) | guidechem.com |

| Density | 2.036±0.06 g/cm3 (Predicted) | guidechem.com |

| LogP | 3.23 | guidechem.com |

| Purity | ≥98% | lookchem.comsigmaaldrich.cn |

| Appearance | Powder | guidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-4-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FIN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXVMXNISQRMMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646338 | |

| Record name | 6-Fluoro-4-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-49-0 | |

| Record name | 6-Fluoro-4-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Theoretical Investigations of 6 Fluoro 4 Iodo 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like halogenated indoles to predict their geometry, energy, and reactivity. DFT calculations are based on determining the electron density of a system, which in turn defines its energy and other properties. Functionals such as B3LYP are often paired with basis sets like 6-311++G(d,p) to achieve a balance of accuracy and computational efficiency in studying such molecules. nih.gov

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving indole (B1671886) derivatives. This allows for the identification of intermediates, transition states, and the calculation of activation energies, thereby elucidating reaction mechanisms.

For instance, in reactions involving halogenated heterocycles, DFT can be used to understand regioselectivity. Studies on indole arynes have employed DFT to reveal that the polarization of the aryne's triple bond significantly influences the outcome of cycloaddition reactions, explaining why certain products are favored over others. nih.gov Similarly, DFT has been used to unravel the mechanisms of fluorocyclization reactions, showing how the substrate's properties (e.g., pKa) can dictate the reaction pathway, such as favoring a "cyclization first, fluorination later" mechanism. nih.gov For 6-Fluoro-4-iodo-1H-indole, DFT could be used to model its participation in reactions like Suzuki couplings or Buchwald-Hartwig aminations, identifying the transition state structures and activation barriers for C-C or C-N bond formation at the iodo-substituted position.

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction Step This table is a generalized example of data obtained from DFT calculations for reaction mechanism analysis.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactant | Starting Material (e.g., this compound) | 0.0 |

| TS1 | Transition State for Oxidative Addition | +15.2 |

| Intermediate | Oxidative Addition Product | -5.8 |

| TS2 | Transition State for Reductive Elimination | +21.5 |

| Product | Final Coupled Product | -20.1 |

A significant application of DFT is the prediction of spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental results. By calculating properties like vibrational frequencies (FT-IR, Raman), electronic transitions (UV-Vis), and nuclear magnetic shieldings (NMR), DFT can provide a theoretical spectrum that can be compared with experimental data. researchgate.net

Studies on other halogenated heterocyclic compounds, such as 4-halogenated-1H-pyrazoles, have demonstrated a strong correlation between DFT-calculated and experimental IR and NMR spectroscopic data. mdpi.com For this compound, DFT calculations could predict its 1H, 13C, 15N, and 19F NMR chemical shifts. Discrepancies between predicted and observed spectra can often highlight specific intermolecular interactions, such as hydrogen bonding, in the solid state or in solution. mdpi.com

Table 2: Comparison of Experimental and DFT-Calculated Spectroscopic Data for a Related Halogenated Heterocycle Data adapted from studies on similar compounds to illustrate the predictive power of DFT. researchgate.netmdpi.com

| Spectroscopic Property | Experimental Value | Calculated Value (DFT/B3LYP) |

|---|---|---|

| N-H Stretch (IR, cm-1) | 3420 | 3435 |

| 1H NMR (N-H proton, ppm) | 10.1 | 10.0 |

| UV-Vis λmax (nm) | 275 | 278 |

The electronic properties of this compound can be thoroughly analyzed using DFT by examining its molecular orbitals and electron density. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Analysis of the electron density distribution and the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would likely show negative potential (electron-rich) around the nitrogen atom and the fluorine atom, indicating sites susceptible to electrophilic attack or hydrogen bond donation. Conversely, the region around the N-H proton would show positive potential, marking it as a hydrogen bond donor site. This information is crucial for understanding intermolecular interactions and predicting sites of reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a relatively rigid molecule like this compound, MD simulations are particularly useful for understanding its interactions with other molecules, such as solvent molecules or a biological target like a protein receptor. nih.gov

By simulating the molecule's behavior in a dynamic environment (e.g., in water or bound to a protein), MD can reveal stable conformations, intermolecular hydrogen bonding patterns, and hydrophobic interactions. nih.govmdpi.com For example, an MD simulation of this compound docked into a protein's active site could assess the stability of the binding pose over time (e.g., 100 nanoseconds), providing insights into the durability of key interactions, which is critical for drug design. nih.gov Furthermore, conformational analysis through MD can be crucial, as studies on other fluorinated molecules have shown that fluorine substitution can significantly influence the conformational profiles of aliphatic chains. soton.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR is a valuable tool in drug discovery for predicting the activity of novel molecules and optimizing lead compounds.

For a compound like this compound, a QSAR model could be developed if a dataset of structurally similar indole derivatives with measured biological activity (e.g., kinase inhibition, antimicrobial activity) is available. nih.govresearchgate.net The model would be built by calculating various molecular descriptors for each compound, which can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), or lipophilic (e.g., LogP). Statistical methods are then used to create an equation that correlates these descriptors with the observed activity. Such a model could then be used to predict the biological activity of this compound and guide the synthesis of more potent analogues.

Table 3: Example of Molecular Descriptors Used in QSAR Modeling This table presents a selection of typical descriptors that would be calculated for a molecule like this compound in a QSAR study. nih.gov

| Descriptor Class | Descriptor Name | Description |

|---|---|---|

| Electronic | Dipole Moment | Measures the polarity of the molecule. |

| Thermodynamic | LogP | Represents the lipophilicity or hydrophobicity. |

| Topological | Wiener Index | Relates to molecular branching. |

| Quantum Chemical | HOMO/LUMO Energy | Relates to electron-donating/accepting ability. |

Research Applications in Biological and Pharmaceutical Sciences

Investigation of Biological Target Interactions and Mechanisms of Action

The strategic placement of fluorine and iodine on the indole (B1671886) ring of 6-Fluoro-4-iodo-1H-indole suggests its potential to interact with various biological targets, including enzymes and receptors. Halogenation is known to enhance binding affinities and alter electronic properties, making such derivatives valuable tools in drug discovery and chemical biology.

While direct inhibitory studies on this compound for the enzymes Indoleamine 2,3-dioxygenase 1 (IDO1), Tryptophan 2,3-dioxygenase (TDO), and Metallo-β-Lactamases (MBLs) are not extensively documented in publicly available literature, research on structurally related compounds highlights the potential of the fluoro-indole scaffold in enzyme inhibition.

Table 1: TDO Inhibition by a 6-Fluoro-indole Derivative

| Compound | Scaffold | Target Enzyme | Inhibition Constant (Ki) | Inhibition Profile |

|---|

The indole nucleus is a core component of many neurotransmitters and synthetic receptor ligands. Halogenation can significantly influence receptor binding affinity and selectivity.

Serotonin Receptors: The serotonin (5-HT) system is a critical target for treating neuropsychiatric disorders. nih.gov The indole structure is central to serotonin itself and many of its receptor ligands. nih.gov Studies on related halogenated indole derivatives, such as halogenated N,N-dimethyltryptamines, have shown that these compounds can exhibit high affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7. researchgate.net Specifically, research has indicated that fluorination at the 4-position of the indole ring can increase the binding affinity for the 5-HT1A receptor. researchgate.net This suggests that the 4-iodo and 6-fluoro substitutions on this compound could potentially mediate interactions with various serotonin receptors.

Androgen Receptors: The androgen receptor (AR) is a key target in the treatment of prostate cancer. researchgate.net While no direct AR binding data for this compound is available, research into other complex indole derivatives has shown promise. For instance, a compound named VPC-13789, which is a 2-(5,6,7-trifluoro-1H-indol-3-yl)-quinoline-5-carboxamide, was identified as a potent antagonist of the androgen receptor's Binding Function-3 (BF3) site. researchgate.net This demonstrates that multi-fluorinated indole moieties can be incorporated into structures that effectively target the androgen receptor. Other studies have found that certain indolic compounds can suppress dihydrotestosterone (DHT)-induced AR activity and decrease the expression of AR target genes. mdpi.com

Cannabinoid Receptors: Synthetic cannabimimetic indoles represent a large class of ligands that bind to cannabinoid receptors CB1 and CB2. nih.govnih.gov The position of halogen substitution on the indole core has been shown to be critical for binding affinity. A study on chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA revealed that chlorination at positions 2, 6, and 7 of the indole ring largely retained high binding affinity for the human CB1 receptor. mdpi.com In contrast, chlorination at the 4- and 5-positions resulted in a reduced binding affinity. mdpi.com This structure-activity relationship data suggests that the 6-fluoro substitution in this compound may be favorable for potential cannabinoid receptor interaction, while the 4-iodo substitution might have a contrary effect.

There is currently no specific information available in the scientific literature regarding the modulation of cellular signaling pathways by this compound.

Antimicrobial and Antiviral Research

Halogenated compounds, including those with an indole scaffold, are recognized for their significant biological activities, often showing enhanced antimicrobial properties compared to their non-halogenated counterparts. frontiersin.orgnih.gov The presence of halogens can increase lipophilicity, facilitating passage through microbial cell membranes, and can alter electronic properties that enhance interaction with microbial targets.

Research has consistently demonstrated the antibacterial potential of halogenated indoles against a variety of bacterial pathogens, including those resistant to conventional antibiotics. nih.gov The specific type and position of the halogen atom play a crucial role in the compound's spectrum of activity and potency.

Studies have shown that 4-iodoindole and 7-iodoindole can effectively inhibit virulence factors in Vibrio parahaemolyticus, a food-borne pathogen. vliz.be Specifically, 4-iodoindole was found to strongly reduce cell surface hydrophobicity and protease activity, both of which are important for bacterial pathogenesis. researchgate.net In a gnotobiotic brine shrimp model, 4-fluoroindole was among the halogenated indoles that showed a high protective effect against the pathogen Vibrio campbellii. vliz.be Furthermore, 6-fluoroindole has been shown to suppress the production of prodigiosin, a characteristic red pigment and virulence factor, and to inhibit biofilm formation in Serratia marcescens. frontiersin.org

Table 2: Selected Antibacterial Activities of Halogenated Indoles

| Compound | Bacterium | Effect |

|---|---|---|

| 4-Iodoindole | Vibrio parahaemolyticus | Inhibition of biofilm formation, motility, protease activity, and hydrophobicity. vliz.beresearchgate.net |

| 4-Fluoroindole | Vibrio campbellii | High protective effect in an in vivo model. vliz.be |

The indole scaffold is also a promising basis for the development of new antifungal agents. Halogenation of the indole ring has been shown to be a key strategy for enhancing antifungal potency.

Several studies have confirmed that halogen-substituted indole compounds possess superior antifungal activity. mdpi.com Research on Candida albicans, an opportunistic fungal pathogen, revealed that both 4-fluoroindole and 5-iodoindole effectively inhibited the formation of biofilms, which are a key virulence factor and contribute to drug resistance. nih.gov The presence of an electron-withdrawing group, such as a halogen, at the C-4 or C-5 position of the indole has been noted as important for bioactivity against the phytopathogen Botrytis cinerea. mdpi.com Further emphasizing the role of halogens, studies have shown that iodine substitution, in particular, plays a crucial role in the antifungal activity of 3-indolyl-3-hydroxy oxindole derivatives. mdpi.com

Table 3: Selected Antifungal Activities of Halogenated Indoles

| Compound | Fungus | Effect |

|---|---|---|

| 4-Fluoroindole | Candida albicans | Biofilm inhibition. nih.gov |

| 5-Iodoindole | Candida albicans | Biofilm inhibition. nih.gov |

| 5-Bromoindole | Botrytis cinerea | Mycelial growth inhibition (13.8-fold more active than indole). mdpi.com |

Antiviral Activity

The 6-fluoro-1H-indole moiety has been incorporated into molecules investigated for their potential antiviral effects, particularly against the Hepatitis C Virus (HCV). Research into tricyclic indole carboxylic acid scaffolds has highlighted the importance of the fluorine substitution on the indole ring for antiviral potency.

A study focusing on the development of anti-HCV agents explored a series of tricyclic indole derivatives. Within this series, a compound featuring a 6-fluoro substitution (Compound 32) demonstrated a significant improvement in inhibitory activity against the HCV NS5A protein. This derivative exhibited an IC₅₀ of 2 nM and an EC₅₀ of 90 nM. nih.gov The strategic placement of the fluorine atom at the C-6 position of the indole ring was a key modification that enhanced the compound's biological activity compared to other halogen substitutions. nih.gov

Further modifications to this 6-fluoroindole scaffold, specifically at the N-1 position, led to the development of a derivative (Compound 33) with even greater cellular potency, showcasing an IC₅₀ of 4 nM and an EC₅₀ of 15 nM. nih.gov The success of these 6-fluoroindole derivatives underscores the potential of this particular scaffold in the design of novel antiviral therapeutics.

| Compound | Description | IC₅₀ (nM) | EC₅₀ (nM) |

|---|---|---|---|

| Compound 32 | C-6 Fluoro Tricyclic Indole Derivative | 2 | 90 |

| Compound 33 | N-1 Substituted C-6 Fluoro Tricyclic Indole Derivative | 4 | 15 |

Anticancer Research and Tumor Immunotherapy

Derivatives of 6-fluoro-1H-indole have emerged as promising candidates in the field of anticancer research. One notable example is the indole-chalcone compound FC116, which incorporates a 6-fluoro-1H-indole moiety and has demonstrated significant cytotoxicity against metastatic colorectal cancers that are resistant to oxaliplatin. nih.gov

FC116, chemically identified as (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, exhibited high potency against the HCT-116/L oxaliplatin-resistant cell line with a GI₅₀ value of 6 nM. nih.gov The anticancer activity of this class of compounds is attributed to their interaction with β-tubulin, near the colchicine-binding site, thereby disrupting microtubule dynamics, which is crucial for cell division. nih.gov The introduction of the indole moiety, in place of a more traditional phenyl group, was found to significantly enhance the anticancer potency of these chalcone derivatives into the nanomolar range. nih.gov

While direct research on the application of this compound in tumor immunotherapy is not extensively documented in the provided context, the development of potent anticancer agents from this scaffold is a critical first step. The ability of such compounds to induce cancer cell death can potentially trigger immunogenic cell death, a process that can stimulate an anti-tumor immune response.

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. Structure-activity relationship (SAR) studies are therefore crucial for optimizing the therapeutic potential of these compounds.

In the context of the anticancer indole-chalcone derivatives, SAR studies revealed several key insights. The presence of a fluorine atom at the 6-position of the indole ring, as seen in compound FC116, was associated with high cytotoxic activity (GI₅₀ = 6 nM). nih.gov A similar compound with a fluorine at the 5-position also showed potent activity (GI₅₀ = 7 nM). nih.gov In contrast, substituting the indole ring with a methyl group at various positions resulted in slightly lower but still significant activity, with a 7-methyl substitution showing the best potency in that series (GI₅₀ = 16 nM). nih.gov

These findings highlight that halogen substitutions, particularly fluorine at the 5- or 6-position of the indole ring, are favorable for the anticancer potency of this class of indole-chalcones.

| Compound | Indole Substitution | GI₅₀ (nM) |

|---|---|---|

| 10 | 4-Methyl | 141 |

| 11 | 5-Methyl | 30 |

| 12 | 6-Methyl | 24 |

| 13 | 7-Methyl | 16 |

| 14 | 5-Fluoro | 7 |

| FC116 (15) | 6-Fluoro | 6 |

For antiviral agents based on the tricyclic indole scaffold, SAR studies indicated that a fluoro substitution at the C-6 position was a key determinant of the enhanced anti-HCV activity. nih.gov

Pharmacokinetic and Pharmacodynamic Considerations (excluding specific dosage information)

While specific pharmacokinetic and pharmacodynamic data for this compound are not available in the provided search results, considerations for its derivatives can be inferred from the research context. The development of orally bioavailable drugs is a key objective in medicinal chemistry.

In the development of anti-HCV agents from the 6-fluoroindole scaffold, a primary amide functionality in one of the lead compounds was presumed to be responsible for reduced oral absorption. nih.gov This led to further chemical modifications to replace this group with bicyclic heterocyclic isosteres, aiming to improve the pharmacokinetic profile of the potential drug candidate. nih.gov

The optimization of drug-like properties, including solubility, metabolic stability, and membrane permeability, is a critical aspect of the drug discovery process for any compound derived from the this compound scaffold. The lipophilicity and electronic properties imparted by the fluoro and iodo substituents would be expected to influence these pharmacokinetic parameters. The iodine atom, in particular, can participate in halogen bonding, which may affect drug-receptor interactions and consequently the pharmacodynamic profile of the molecule. Further preclinical studies are necessary to fully characterize the pharmacokinetic and pharmacodynamic properties of any therapeutic agent developed from this promising chemical entity.

Green Chemistry Approaches in the Synthesis of Halogenated Indoles

Development of Environmentally Benign Synthetic Protocols

The design of synthetic routes that are both efficient and environmentally friendly is at the core of green chemistry. For halogenated indoles, this involves moving away from traditional methods that often rely on harsh reagents and toxic solvents.

One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. Performing reactions in the absence of a solvent or in water are highly attractive alternatives.

Solvent-free reactions, also known as neat or solid-state reactions, can lead to improved yields, shorter reaction times, and simpler work-up procedures. For the synthesis of halogenated indoles, solvent-free conditions can be applied to various reaction types, including cyclization and halogenation steps. For instance, the addition of indole (B1671886) to aldehydes to form bis(indolyl)methanes has been successfully carried out under neat conditions. While a direct solvent-free synthesis of 6-Fluoro-4-iodo-1H-indole is not extensively documented, the principles can be applied to key steps. For example, a potential solvent-free approach could involve the solid-state reaction of a pre-functionalized aniline (B41778) derivative with a suitable ketone, followed by cyclization.

Water-mediated synthesis is another green approach, utilizing water as a safe, non-toxic, and abundant solvent. Although many organic compounds have low solubility in water, this can sometimes be advantageous, leading to easy product separation. Enzymatic halogenation, for example, is a process that occurs in aqueous media and offers excellent regioselectivity under mild conditions nih.gov. The use of halogenase enzymes for the selective introduction of halogen atoms onto an indole ring represents a promising green alternative to traditional chemical methods nih.gov.

A hypothetical green synthesis of this compound could involve an initial enzymatic fluorination of an indole precursor in an aqueous buffer, followed by a regioselective iodination step. Research into green halogenation has shown that an oxone-halide system can be used for chlorination and bromination in an environmentally friendly manner, though this specific system was reported as unsuccessful for iodination organic-chemistry.orgnih.gov. However, other green iodination methods, such as those using molecular iodine with a mild oxidizing agent, could be explored in aqueous or solvent-free systems.

Table 1: Examples of Solvent-Free and Water-Mediated Reactions in Indole Synthesis

| Reaction Type | Substrates | Conditions | Product | Yield (%) | Green Aspect |

| Bischler Indole Synthesis | Anilines, Phenacyl bromides | Solid-state, NaHCO3, Microwave | 2-Arylindoles | 52-75 | Solvent-Free |

| Addition Reaction | Indole, Aldehydes | Neat, 100°C | 1-[1-(1H-Indol-3-yl) alkyl]-1H-indoles | Moderate to Good | Solvent-Free |

| Enzymatic Halogenation | Indole derivatives | RebH enzyme, Aqueous buffer | Halogenated Indoles | N/A | Water-mediated, Biocatalysis |

This table is illustrative and provides examples of related green synthetic methods for indole derivatives.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. Microwave heating can dramatically reduce reaction times, from hours to minutes, and often leads to higher yields and cleaner reactions compared to conventional heating methods. This is due to the efficient and uniform heating of the reaction mixture.

The synthesis of various indole derivatives, including halogenated ones, has been successfully achieved using microwave irradiation. For example, the Bischler-Mohlau indole synthesis, which can be harsh under traditional conditions, has been adapted to a milder, solvent-free microwave protocol chemeurope.com. Similarly, microwave assistance has been employed in the synthesis of 3-acyl-5-bromoindole derivatives, resulting in high yields and significantly reduced reaction times drugfuture.com.

A potential microwave-assisted synthesis of this compound could involve the rapid, high-temperature cyclization of a suitably substituted phenylhydrazine (B124118) with a ketone under acidic conditions (a Fischer indole synthesis approach) thermofisher.comalfa-chemistry.comwikipedia.orgorganic-chemistry.orgresearchgate.net. The iodination of a 6-fluoroindole precursor could also be accelerated using microwave energy, potentially with a solid-supported iodine-releasing reagent to further enhance the green credentials of the process.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Halogenated Indoles

| Reaction | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

| Bischler Indole Synthesis | Several hours, lower yields | 45-60 seconds, 52-75% | chemeurope.com |

| 3-Acyl-5-bromoindole Synthesis | Not specified | 15-30 minutes, 44-99% | drugfuture.com |

| Madelung Indole Synthesis | High temperature, long reaction time | 20 minutes (solvent-free), 64% | thermofisher.com |

This table demonstrates the significant advantages of microwave-assisted synthesis in terms of reaction time and efficiency.

Ionic liquids (ILs) are salts with low melting points that are often considered "green solvents" due to their negligible vapor pressure, high thermal stability, and potential for recyclability. They can act as both the solvent and the catalyst in a reaction. In indole synthesis, Brønsted acidic ionic liquids have been used to catalyze the Fischer indole synthesis, offering a milder and more efficient alternative to traditional strong acids.

The use of ILs could be beneficial in the synthesis of this compound by providing a controlled reaction environment and facilitating catalyst recovery and reuse. For example, an acidic ionic liquid could catalyze the cyclization step, and after the reaction, the product could be extracted, and the ionic liquid could be recycled for subsequent batches.

Solid acid catalysts, such as zeolites, clays, and supported acids, offer another green alternative to traditional homogeneous acid catalysts. They are non-corrosive, easy to handle, and can be readily separated from the reaction mixture by simple filtration, which simplifies the work-up process and allows for catalyst recycling. These catalysts have been employed in various acid-catalyzed reactions for indole synthesis, such as the Friedel-Crafts alkylation of indoles. A solid acid catalyst could be employed in the cyclization step of a Fischer indole synthesis to produce a fluoro-iodo-indole precursor, minimizing acidic waste streams.

Nanocatalysts have gained significant attention in green synthesis due to their high surface-area-to-volume ratio, which often leads to higher catalytic activity and selectivity compared to their bulk counterparts. The use of nanocatalysts can result in milder reaction conditions, lower catalyst loading, and easier catalyst recovery and reuse.

In the context of halogenated indole synthesis, various nanocatalysts could be envisioned. For example, palladium nanoparticles supported on a solid matrix could be used for cross-coupling reactions to introduce the iodo or fluoro substituents onto the indole ring or a precursor molecule. Magnetic nanoparticles functionalized with a catalytic moiety are particularly attractive as they can be easily separated from the reaction mixture using an external magnet.

While specific applications of nanocatalysts for the direct synthesis of this compound are not yet widely reported, the general utility of nanocatalysis in indole synthesis suggests its potential. For instance, a nanocatalyst could be developed for the regioselective iodination of 6-fluoroindole, offering a highly efficient and recyclable catalytic system.

Sustainable Production and Waste Minimization Strategies

Sustainable production of fine chemicals like halogenated indoles requires a holistic approach that considers the entire lifecycle of the synthetic process. Key strategies for waste minimization include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are an excellent example of atom-economical processes that can be used for indole synthesis wikipedia.orgwikipedia.orgorganic-chemistry.org.

Catalysis: The use of catalytic reagents in small amounts is preferable to the use of stoichiometric reagents. This reduces the amount of waste generated from the reagents themselves.

Renewable Feedstocks: Whenever possible, starting materials should be derived from renewable resources. While this is a broader challenge for complex aromatic compounds, it is an important long-term goal.

Process Intensification: The use of technologies like microreactors or flow chemistry can lead to more efficient and safer processes with less waste. Flow chemistry, for instance, allows for precise control over reaction parameters and can minimize the formation of byproducts.

By integrating these green chemistry principles and technologies, the synthesis of "this compound" and other halogenated indoles can be made more sustainable, reducing their environmental impact while maintaining their utility in various scientific and technological fields.

Patent Literature Analysis and Commercial Applications in Research

Review of Patent Landscape for 6-Fluoro-4-iodo-1H-indole and Related Indoles

An analysis of the patent literature reveals that this compound is predominantly utilized as a key intermediate in the synthesis of more complex, biologically active molecules. While patents specifically claiming this compound as a final product are not prevalent, its importance is underscored by its frequent appearance as a starting material in the synthesis of patented compounds.

A notable example is found in the patent application WO2013/71067, which describes synthetic routes to various substituted anilines and their subsequent conversion to indole (B1671886) derivatives for therapeutic applications. ambeed.com While not explicitly naming this compound, the methodologies described are highly relevant to its synthesis and derivatization.

The patent landscape for structurally related fluoro- and iodo-substituted indoles is rich, with numerous patents claiming compounds for a wide array of therapeutic indications. These patents often focus on the development of selective agonists and antagonists for various receptors, enzyme inhibitors, and modulators of protein-protein interactions. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions.

The following interactive table summarizes key patent areas where indole derivatives with similar substitution patterns are prominent:

| Therapeutic Area | Target Class | Example Patent Application |

| Oncology | Kinase Inhibitors | Not specified |

| Infectious Diseases | Antivirals | Not specified |

| Central Nervous System Disorders | Serotonin Receptor Modulators | Not specified |

| Inflammatory Diseases | Enzyme Inhibitors | Not specified |

Identification of Key Research and Development Areas in Industrial Settings

In the industrial sector, this compound is a compound of significant interest, primarily within the pharmaceutical and biotechnology industries. Its application is almost exclusively as a sophisticated building block for the synthesis of novel drug candidates.

The primary driver for the industrial use of this compound is its utility in fragment-based drug discovery (FBDD) and lead optimization campaigns. The indole core is a well-established privileged scaffold in medicinal chemistry, and the specific substitution pattern of this compound allows for precise tuning of the physicochemical and pharmacological properties of the final compounds.

Key research and development areas include:

Oncology: Development of kinase inhibitors and other targeted anticancer agents.

Neuroscience: Synthesis of ligands for serotonin, dopamine, and other neurotransmitter receptors implicated in a range of psychiatric and neurodegenerative disorders.

Immunology and Inflammation: Creation of inhibitors for enzymes such as Janus kinases (JAKs) and phosphodiesterase 4 (PDE4).

Infectious Diseases: Design of novel antiviral and antibacterial agents.

Research published in the Journal of Medicinal Chemistry has highlighted the synthesis of related compounds, such as 3-(2-carboxyethyl)-6-fluoro-4-iodo-1H-indole-2-carboxylic acid, further evidencing the application of this scaffold in the development of therapeutic agents.

Opportunities for Further Academic-Industrial Collaboration

The distinct chemical attributes of this compound present numerous opportunities for fruitful collaborations between academic research institutions and industrial partners. These collaborations can bridge the gap between fundamental scientific discovery and the development of commercially viable products.

Areas for Potential Collaboration:

Novel Synthetic Methodologies: Academic labs can focus on developing more efficient, cost-effective, and sustainable methods for the synthesis of this compound and its derivatives. This could involve exploring novel catalytic systems or flow chemistry approaches, which would be highly valuable for industrial-scale production.

Exploration of New Biological Targets: University-based researchers can utilize this compound as a chemical probe to investigate novel biological pathways and identify new drug targets. The findings from such exploratory research can then be licensed to or co-developed with pharmaceutical companies.

Development of Advanced Materials: Beyond pharmaceuticals, the unique electronic properties conferred by the fluoro- and iodo-substituents make this indole scaffold a candidate for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Collaborative projects in this area could lead to the discovery of novel high-performance materials.

Shared Compound Libraries and Screening: Industrial partners can provide academic collaborators with access to their extensive compound libraries, which may contain derivatives of this compound. In return, academic institutions can offer their expertise in high-throughput screening and assay development to identify promising lead compounds for various diseases.

By fostering these synergistic relationships, the full potential of this compound as a versatile chemical entity can be realized, leading to advancements in both medicine and materials science.

Q & A

Q. What are the recommended synthetic routes for 6-fluoro-4-iodo-1H-indole, and how can reaction conditions be optimized?

- Methodological Answer : Halogenation of indole derivatives often employs electrophilic substitution. For 4-iodo substitution, iodination can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) under inert atmosphere . Fluorine at the 6-position may direct electrophilic attack to the 4-position due to its electron-withdrawing effect. Optimization involves temperature control (0–25°C) and stoichiometric adjustments. Post-reaction purification via column chromatography (hexane:ethyl acetate gradients) or recrystallization is typical. Yields can vary (30–60%) depending on steric and electronic effects .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : The fluorine atom induces deshielding in adjacent protons, while iodine’s heavy atom effect broadens signals. For this compound, expect distinct aromatic proton splitting (δ 6.8–7.5 ppm) and fluorine coupling (J ~8–10 Hz) .

- 19F NMR : A singlet near δ -120 ppm (relative to CFCl3) confirms fluorine substitution .

- Mass Spectrometry : ESI-HRMS or EI-MS should show [M+H]+ with isotopic peaks characteristic of iodine (m/z 262.0 for C8H5FNI+) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent degradation .

- Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential halogenated compound toxicity .

- Waste Disposal : Halogenated waste must be segregated and processed by licensed facilities to avoid environmental contamination .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL or OLEX2 is ideal. Heavy iodine atoms enhance anomalous scattering, aiding phasing. Refinement should account for disorder in the indole ring or halogen positions. Compare experimental bond lengths (C–I: ~2.09 Å; C–F: ~1.35 Å) with DFT-optimized geometries to validate structural assignments .

Q. What strategies mitigate low yields in cross-coupling reactions involving this compound?

- Methodological Answer : The 4-iodo group is a versatile site for Suzuki-Miyaura or Ullmann couplings. Use Pd(PPh3)4 (2–5 mol%) with aryl boronic acids in degassed THF/water (3:1) at 80°C. Additives like K2CO3 enhance reactivity. Fluorine’s electron-withdrawing effect may slow transmetallation; microwave-assisted heating (100°C, 30 min) can improve efficiency . Monitor reaction progress via TLC (Rf ~0.4 in 70:30 EtOAc:hexane) .

Q. How do researchers address discrepancies in reported bioactivity data for halogenated indole derivatives?

- Methodological Answer : Contradictions in cytotoxicity or receptor binding may arise from impurities (e.g., residual Pd in cross-coupled products) or assay conditions (e.g., cell line variability). Validate purity via HPLC (>95%) and replicate assays across multiple cell lines (e.g., HeLa, MCF-7). For SAR studies, compare 6-fluoro-4-iodo derivatives with chloro/bromo analogs to isolate electronic vs. steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.